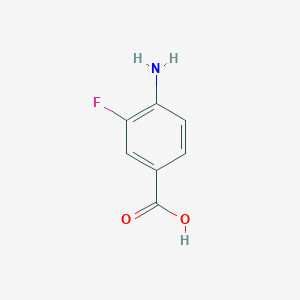

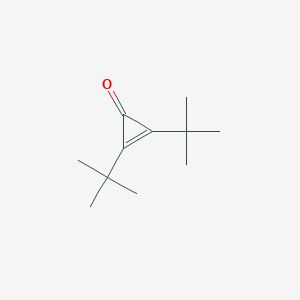

2-环丙烯-1-酮,2,3-双(1,1-二甲基乙基)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives related to 2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)- often involves catalyzed reactions that can provide high yields under optimized conditions. For instance, Ji-tai Li et al. (2012) reported the synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives catalyzed by urea in aqueous media under ultrasound, highlighting a method that offers advantages like environmental friendliness and simple work-up procedures (Li et al., 2012).

Molecular Structure Analysis

The molecular structure of cyclopropenylidene complexes has been studied, providing insight into the unique binding and geometric configurations of these compounds. R. D. Wilson et al. (1979) detailed the structure of a cyclopropenylidene—transition metal complex, revealing how the C3-ring is bound to the metal center and its perpendicular orientation to the metal square plane (Wilson et al., 1979).

Chemical Reactions and Properties

Cyclopropene derivatives engage in various chemical reactions due to their strained ring system, which can undergo cycloadditions, substitutions, and other transformations. For example, A. Padwa et al. (1996) explored the reaction of 2,3-bis(phenylsulfonyl)-1,3-butadiene with various anions, demonstrating a route for the synthesis of bicyclo[3.3.0]octenes through a tandem conjugate addition-[3 + 2]-anionic cyclization process (Padwa et al., 1996).

科学研究应用

合成和反应性

环丙烯基化合物由于其应变环系而表现出独特的反应性,使其成为有机合成中的有价值的中间体。例如,环丙基甲基阳离子的分子内胺化导致形成具有高非对映选择性的氨基醇和恶唑啉衍生物,为合成环丁烷基化合物提供了途径 (Skvorcova,Grigorjeva 和 Jirgensons,2017)。此外,全顺式-三(二苯基膦甲基)环丙烷等三足配体的合成展示了在催化中的应用,其中这些配体促进了烯丙基化反应 (Schill,de Meijere 和 Yufit,2007)。

催化和配体设计

环丙烯基化合物用于设计各种化学转化的催化剂和配体。它们独特的电子和结构特性可以增强催化活性选择性。例如,双(二异丙基氨基)环丙烯叉二烯之类的配合物显示出电子稳定化机制,这对于它们作为催化过程中配体的功能至关重要 (Johnson 和 DuPré,2008)。

材料科学和光化学

在材料科学中,环丙烯基化合物有助于开发光致变色材料。这些材料会因光而变色,这在数据存储和光电器件中很有用。例如,对二芳基乙烯衍生物的研究表明它们在多态光致变色记录中的潜力,其中可以使用红外光实现和非破坏性读取不同状态,指出了在光学存储介质中的应用 (Uchida,Saito,Murakami,Kobayashi,Nakamura 和 Irie,2005)。

属性

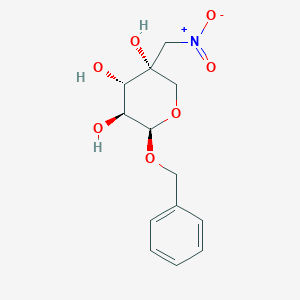

IUPAC Name |

2,3-ditert-butylcycloprop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O/c1-10(2,3)7-8(9(7)12)11(4,5)6/h1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLSBZJJINHYWGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C1=O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173783 |

Source

|

| Record name | 2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)- | |

CAS RN |

19985-79-6 |

Source

|

| Record name | 2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019985796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。